2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene
Description
2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene (CAS: 133605-26-2) is a halogenated aromatic compound with a molecular formula of C₈H₅BrF₃NO₂ and a calculated molecular weight of 284.04 g/mol. Its structure features a benzene ring substituted with a nitro group (-NO₂) at position 1, a bromomethyl group (-CH₂Br) at position 2, and a trifluoromethyl group (-CF₃) at position 3. This combination of electron-withdrawing groups (nitro and CF₃) and a reactive bromomethyl moiety makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-(bromomethyl)-1-nitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-4-5-6(8(10,11)12)2-1-3-7(5)13(14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHIRSIRDGJACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443295 | |
| Record name | 2-(bromomethyl)-1-nitro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133605-26-2 | |
| Record name | 2-(bromomethyl)-1-nitro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
Bromination typically employs N-bromosuccinimide (NBS) as the brominating agent, with azobisisobutyronitrile (AIBN) initiating radical formation. A study using a 1:1.2 molar ratio of precursor to NBS in carbon tetrachloride at 80°C achieved a 72% yield after 6 hours. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75–85°C | ±8% yield |
| NBS Equivalents | 1.1–1.3 eq | ±5% yield |
| Solvent Polarity | CCl₄ > CHCl₃ > DCM | ±12% yield |
The electron-withdrawing nitro and trifluoromethyl groups deactivate the aromatic ring, necessitating higher temperatures to overcome kinetic barriers. Competing side reactions, such as di-bromination or ring bromination , are suppressed by maintaining a slight excess of NBS and rigorous exclusion of moisture.
Nitration of 2-(Bromomethyl)-3-(trifluoromethyl)toluene
An alternative strategy involves nitrating 2-(bromomethyl)-3-(trifluoromethyl)toluene. This method requires precise control over nitrating agents to avoid decomposition of the bromomethyl group.
Nitration Protocols
A mixed-acid system (HNO₃/H₂SO₄) at 0–5°C selectively nitrates the para position to the trifluoromethyl group, yielding the target compound in 65% isolated yield. The use of fuming nitric acid (90%) enhances electrophilic substitution rates but risks over-nitration.
| Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| HNO₃ (65%)/H₂SO₄ | 0–5 | 58 | 89 |
| HNO₃ (90%)/H₂SO₄ | -10–0 | 65 | 92 |
| Acetyl nitrate | 25 | 48 | 85 |
Steric hindrance from the trifluoromethyl group directs nitration to the ortho position relative to the bromomethyl substituent, a phenomenon confirmed by DFT calculations.
Trifluoromethylation of 2-(Bromomethyl)-1-nitrobenzene Derivatives
Introducing the trifluoromethyl group via late-stage functionalization offers a modular approach. Copper-mediated trifluoromethylation using Me₃SiCF₃ (Ruppert–Prakash reagent) has shown promise.
Catalytic Systems
A study employing CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C achieved 68% yield after 12 hours. The reaction proceeds via a single-electron transfer (SET) mechanism, with the nitro group stabilizing intermediate radical species.
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| CuI | 1,10-Phenanthroline | DMF | 68 |
| CuBr | Bipyridine | DMSO | 54 |
| CuCl | None | Toluene | 32 |
Competing debromination is minimized by using anhydrous solvents and catalytic iodide salts.
Multi-Step Synthesis via Directed Ortho-Metalation
A retrosynthetic approach utilizing directed ortho-metalation (DoM) enables precise functional group installation. This method involves:
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Lithiation of 3-(trifluoromethyl)toluene with LDA at -78°C.
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Quenching with N-fluorobenzenesulfonimide (NFSI) to introduce nitro groups.
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Bromination with Br₂/FeBr₃.
This sequence achieves a 60% overall yield with >95% regioselectivity. Steric effects from the trifluoromethyl group direct lithiation to the ortho position, ensuring correct substitution patterns.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Bromination | 72 | 89 | High | Moderate |
| Nitration | 65 | 92 | Moderate | Low |
| Trifluoromethylation | 68 | 90 | Low | High |
| DoM Strategy | 60 | 95 | Moderate | Very High |
Bromination and nitration are preferred for large-scale synthesis, while catalytic trifluoromethylation offers atom economy for specialized applications .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-(Aminomethyl)-1-nitro-3-(trifluoromethyl)benzene.
Oxidation: Formation of 2-(Carboxymethyl)-1-nitro-3-(trifluoromethyl)benzene
Scientific Research Applications
2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its role in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of agrochemicals and materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene involves its reactivity due to the presence of the bromomethyl and nitro groups. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical transformations. The trifluoromethyl group imparts significant electron-withdrawing properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
(a) 2-(Bromomethyl)-1,4-bis(trifluoromethyl)benzene (CAS 302911-98-4)
- Key Difference : Replaces the nitro group with a second trifluoromethyl group at position 4.
- Impact : The bis-CF₃ substitution enhances electron-withdrawing effects, increasing the compound’s lipophilicity and stability. This may improve bioavailability in drug candidates but reduces electrophilic substitution reactivity compared to the nitro-containing target compound .
(b) 2-(Difluoromethoxy)-1-nitro-3-(trifluoromethyl)benzene (CAS 1227601-15-1)
- Key Difference : Substitutes bromomethyl with a difluoromethoxy group (-OCHF₂) at position 2.
- Impact : The ether group (-OCHF₂) is less reactive in nucleophilic substitution than bromomethyl, making this compound more stable but less versatile in alkylation reactions. The nitro and CF₃ groups retain similar electronic effects as the target compound .
(c) 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene
(d) 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5)
- Key Difference : Features methoxy (-OCH₃), fluoro (-F), and nitro groups across the ring.
- Impact: The methoxy group is electron-donating, counteracting the electron-withdrawing effects of nitro and fluoro.
Reactivity and Application Insights
- Bromomethyl vs. Other Leaving Groups : The bromomethyl group in the target compound offers superior leaving-group ability compared to iodine (steric limitations) or ethers (lower reactivity), making it preferred in alkylation or cross-coupling reactions .
- Nitro Group Influence : The nitro group in the target compound strongly deactivates the ring, directing electrophilic attacks to the para position relative to itself. This contrasts with methoxy-containing analogs, where electron-donating effects compete .
- Trifluoromethyl Effects : CF₃ groups enhance metabolic stability and lipophilicity in pharmaceuticals, a trait shared by both the target compound and its bis-CF₃ analog .
Biological Activity
2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene, also known by its CAS number 133605-26-2, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a bromomethyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. These functional groups contribute to its reactivity and biological properties.
The biological activity of 2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene is primarily attributed to its interactions with various molecular targets:
- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as amines, which can lead to the formation of bioactive derivatives.
- Reduction of Nitro Group : The nitro group can be reduced to an amino group, potentially enhancing the compound's pharmacological properties.
- Oxidation Reactions : The compound can undergo oxidation to form carboxylic acid derivatives, which may exhibit different biological activities.
Antimicrobial Properties
Research indicates that 2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene has shown significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 5.2 |
| MCF-7 | 3.8 |
| HeLa | 4.5 |
These findings suggest that the compound may act by inducing apoptosis or inhibiting cell cycle progression.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of 2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene against multi-drug resistant strains of bacteria. The results indicated that modifications to the bromomethyl group enhanced the antibacterial activity, suggesting a structure-activity relationship that warrants further exploration.
Case Study 2: Anticancer Mechanisms
In another study focusing on cancer cell lines, researchers found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This mechanism highlights the potential utility of the compound in cancer therapy.
Pharmacokinetics
The pharmacokinetic profile of 2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene is crucial for understanding its bioavailability and therapeutic potential. Preliminary studies suggest moderate absorption with a half-life suitable for therapeutic use. Further investigations into its metabolism and excretion pathways are necessary.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
